Octane, 3-ethyl-4-methyl Octane, 3-ethyl-4-methyl
Brand Name: Vulcanchem
CAS No.: 62016-23-3
VCID: VC19493131
InChI: InChI=1S/C11H24/c1-5-8-9-10(4)11(6-2)7-3/h10-11H,5-9H2,1-4H3
SMILES:
Molecular Formula: C11H24
Molecular Weight: 156.31 g/mol

Octane, 3-ethyl-4-methyl

CAS No.: 62016-23-3

Cat. No.: VC19493131

Molecular Formula: C11H24

Molecular Weight: 156.31 g/mol

* For research use only. Not for human or veterinary use.

Octane, 3-ethyl-4-methyl - 62016-23-3

Specification

CAS No. 62016-23-3
Molecular Formula C11H24
Molecular Weight 156.31 g/mol
IUPAC Name 3-ethyl-4-methyloctane
Standard InChI InChI=1S/C11H24/c1-5-8-9-10(4)11(6-2)7-3/h10-11H,5-9H2,1-4H3
Standard InChI Key LXRSBMFQRZTMNK-UHFFFAOYSA-N
Canonical SMILES CCCCC(C)C(CC)CC

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

3-Ethyl-4-methyloctane belongs to the family of branched alkanes, characterized by a saturated carbon chain with two alkyl substituents. The parent octane chain (C8H18\text{C}_8\text{H}_{18}) is modified by an ethyl group (-CH2CH3\text{CH}_2\text{CH}_3) at the third carbon and a methyl group (-CH3\text{CH}_3) at the fourth carbon . This branching creates a stereocenter at the fourth carbon, resulting in one undefined stereoisomer . The molecular structure is represented by the SMILES notation CCCCC(C)C(CC)CC\text{CCCCC(C)C(CC)CC} , which encodes the connectivity of the 11 carbon atoms.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name3-ethyl-4-methyloctane
CAS Number62016-23-3
InChI KeyLXRSBMFQRZTMNK-UHFFFAOYSA-N
Molecular FormulaC11H24\text{C}_{11}\text{H}_{24}
XLogP3-AA (LogP)5.6

Stereochemical Considerations

Synthesis and Production Pathways

While the provided sources lack explicit details on the synthesis of 3-ethyl-4-methyloctane, general methods for branched alkane production can be inferred. Malonic ester synthesis and Grignard reactions are common strategies for constructing such structures . For instance, the patent US20170267625A1 outlines a malonic ester route for synthesizing ethyl 4-methyloctanoate, a related ester, suggesting analogous approaches could be adapted for 3-ethyl-4-methyloctane. Key steps might include:

  • Alkylation of Malonic Ester: Reacting 1-chloro-2-methylhexane with diethyl malonate under basic conditions to form diethyl 2-methylhexylmalonate.

  • Decarboxylation: Subjecting the intermediate to a Krapcho reaction (heating with NaCl in DMSO) to eliminate carboxylate groups, yielding the target alkane .

Challenges in synthesis include controlling regioselectivity during alkylation and minimizing side reactions such as over-alkylation.

Physical and Chemical Properties

Physicochemical Parameters

3-Ethyl-4-methyloctane is a colorless liquid at room temperature, with a calculated boiling point of approximately 210–215°C (estimated via group contribution methods). Its hydrophobicity, indicated by a LogP of 5.6 , underscores significant lipid solubility, making it immiscible with water.

Table 2: Experimental and Computed Properties

PropertyValueMethod/Source
Molecular Weight156.31 g/molPubChem , Chemsrc
Exact Mass156.1878 DaPubChem
Rotatable Bond Count6PubChem
Topological Polar SA0 ŲPubChem
Kovats Retention Index1031 (semi-standard non-polar)PubChem

Spectroscopic Data

  • Mass Spectrometry: The base peak at m/z 57 corresponds to the C4H9+\text{C}_4\text{H}_9^+ fragment, characteristic of branched alkanes. High-resolution MS confirms the molecular ion at m/z 156.1878 .

  • NMR: Predicted 1H^1\text{H} NMR signals include a triplet at δ 0.88 ppm (terminal methyl groups) and a multiplet at δ 1.25–1.35 ppm (methylene protons adjacent to branching points) .

Applications and Industrial Relevance

Comparative Performance

Compared to linear alkanes like n-undecane, 3-ethyl-4-methyloctane’s branched structure lowers melting points and improves viscosity indices, favoring low-temperature applications .

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